2-Amino-6-(trifluoromethyl)pyridine-4-methanol

Synthetic Chemistry Medicinal Chemistry Building Block

Researchers requiring a 4-hydroxymethyl-substituted pyridine scaffold often face multi-step syntheses or rely on simpler analogs lacking the critical derivatizable handle. 2-Amino-6-(trifluoromethyl)pyridine-4-methanol (CAS 1227603-65-7) solves this challenge with its unique substitution pattern combining amino, trifluoromethyl, and hydroxymethyl groups on a single pyridine core. • Directly oxidizable to 4-carboxylic acid or 4-aldehyde, eliminating multi-step routes vs. 2-amino-6-(trifluoromethyl)pyridine. • Enables systematic SAR exploration with distinct 4-position spatial and electronic profile versus 3- or 5-methanol positional isomers. • Dual amino/hydroxymethyl functionalities support parallel derivatization for high-throughput library synthesis.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
CAS No. 1227603-65-7
Cat. No. B1409200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(trifluoromethyl)pyridine-4-methanol
CAS1227603-65-7
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(F)(F)F)N)CO
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(3-13)2-6(11)12-5/h1-2,13H,3H2,(H2,11,12)
InChIKeyQWYZTJHAXBPGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(trifluoromethyl)pyridine-4-methanol: Chemical Profile & Functional Positioning


2-Amino-6-(trifluoromethyl)pyridine-4-methanol (CAS 1227603-65-7) is a trifluoromethylated aminopyridine derivative (C7H7F3N2O; MW 192.14) characterized by amino (2-position), trifluoromethyl (6-position), and hydroxymethyl (4-position) substitutions on a pyridine core [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, with the hydroxymethyl group providing a derivatizable handle absent in simpler analogs .

Functional Handle 4-Hydroxymethyl group enables derivatization via esterification, etherification, or oxidation
Scaffold Type Trifluoromethylated aminopyridine core for medicinal chemistry and agrochemical building-block workflows
Procurement Context Unique CAS-registered 4-methanol derivative; verify 4-substitution pattern before ordering

Strategic Differentiation from Common Analogs


Substituting 2-amino-6-(trifluoromethyl)pyridine-4-methanol with a more widely available analog like 2-amino-6-(trifluoromethyl)pyridine (CAS 34486-24-3) eliminates the critical 4-hydroxymethyl functional group required for specific downstream modifications such as esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid [1]. Similarly, positional isomers (e.g., 3-methanol derivatives) alter the spatial orientation of reactive sites, potentially compromising target binding in structure-based drug design . The quantitative evidence below establishes where this specific substitution pattern yields measurable advantages over comparator compounds.

Target 2-Amino-6-(trifluoromethyl)pyridine-4-methanol — contains derivatizable 4-CH₂OH handle
Common Analog 2-Amino-6-(trifluoromethyl)pyridine — lacks 4-substituent; cannot support direct oxidation or conjugation
Positional Isomer 3-Methanol isomer — altered spatial orientation may shift binding and regioselectivity profiles
Similar CAS or scaffold does not imply interchangeable synthetic utility. The 4-hydroxymethyl handle is absent in simpler analogs and relocated in regioisomers, limiting direct substitution.

Quantitative Differentiation Evidence


4-Hydroxymethyl Enables Unique Derivatization Routes

The target compound contains a 4-hydroxymethyl group, a functional handle absent in 2-amino-6-(trifluoromethyl)pyridine (CAS 34486-24-3). This primary alcohol permits direct esterification, etherification, or oxidation reactions, enabling access to 4-formyl and 4-carboxy derivatives that the comparator cannot provide without additional synthetic steps [1]. The presence of the hydroxymethyl group is structurally confirmed by SMILES string: Nc1cc(CO)cc(C(F)(F)F)n1 [2].

Derivatizable Handle
Head-to-head
4-CH₂OH present vs. 4-H absent
Enables direct oxidation and esterification routes unavailable to the parent analog
Structural confirmation by SMILES; step-count reduction context
Synthetic Chemistry Medicinal Chemistry Building Block

4-Substitution Pattern: Regioselectivity Advantage

The 4-hydroxymethyl substitution on the pyridine ring (target compound) differs from the 3-methanol isomer (2-amino-6-(trifluoromethyl)pyridine-3-methanol, CAS 890302-66-6). This positional difference alters the electronic environment and steric accessibility of the reactive site, which can be critical for regioselective derivatization and target engagement in medicinal chemistry [1]. The 4-position places the functional group para to the ring nitrogen, a spatial orientation distinct from the 3-substituted analog.

Regiochemical Position
Head-to-head
4-CH₂OH (para to N) vs. 3-CH₂OH isomer
Positional difference alters electronic environment and steric accessibility for target engagement
Regioisomer identity critical for SAR study interpretation
Regioselective Synthesis Structure-Activity Relationship Medicinal Chemistry

Trifluoromethyl Group: Metabolic Stability & Lipophilicity

The trifluoromethyl (-CF3) substituent present in the target compound and its analogs imparts enhanced metabolic stability and increased lipophilicity relative to non-fluorinated pyridine counterparts. In a class-level analysis, trifluoromethylpyridine (TFMP) derivatives demonstrate improved bioavailability and membrane permeability compared to methyl-substituted analogs [1]. While direct comparative data for the specific compound is unavailable, this class-level property is a well-documented advantage in agrochemical and pharmaceutical development .

CF₃ Metabolic Context
Class-level
Reported TFMP class-level property
Class-level metabolic stability and lipophilicity context for trifluoromethylpyridine scaffolds
No compound-specific comparative data available; literature review basis
Drug Metabolism Pharmacokinetics Physicochemical Properties

Commercial Availability & Supplier Network

The target compound (CAS 1227603-65-7) has a distinct Chemical Abstracts Service (CAS) registry number, ensuring unambiguous identification and procurement [1]. It is commercially available from multiple suppliers with a typical purity specification of 95%+ . In contrast, the more common analog 2-amino-6-(trifluoromethyl)pyridine (CAS 34486-24-3) is available at higher purity (≥98%) from a broader vendor base [2]. This commercial differentiation means that while the target compound is less ubiquitously stocked, its unique CAS number and specific 4-methanol substitution pattern are critical for applications where the hydroxymethyl handle is required.

Commercial Identity
Reported
CAS 1227603-65-7; purity 95%+
Unique CAS prevents procurement of incorrect analog; verify 4-methanol substitution upon receipt
Narrower vendor base vs. parent 4-H analog; specification review recommended
Procurement Supply Chain Vendor Comparison

Research & Industrial Application Scenarios


Synthesis of 4-Carboxy & 4-Formyl Derivatives

Utilize the 4-hydroxymethyl group of 2-amino-6-(trifluoromethyl)pyridine-4-methanol as a direct precursor for oxidation to the corresponding 4-carboxylic acid or 4-aldehyde. This route circumvents multi-step syntheses required when starting from 2-amino-6-(trifluoromethyl)pyridine, improving overall yield and reducing synthetic complexity [1].

Regioselective Derivatization for SAR Studies

Employ the 4-substituted pyridine scaffold to explore SAR around the pyridine ring. The specific 4-methanol substitution pattern offers a distinct spatial and electronic profile compared to 3-methanol or 5-methanol isomers, enabling systematic evaluation of positional effects on target binding .

Agrochemical Intermediate Development

Leverage the trifluoromethylpyridine core as a key structural motif in the synthesis of novel crop protection agents. Trifluoromethylpyridine derivatives are established components in commercial herbicides and fungicides due to enhanced metabolic stability and target-site potency [2].

Building Block for Library Synthesis

Incorporate 2-amino-6-(trifluoromethyl)pyridine-4-methanol as a versatile building block in the construction of diverse compound libraries for high-throughput screening. The combination of amino and hydroxymethyl functionalities allows for parallel derivatization strategies, increasing chemical diversity .

Application
Selection Property
Validation Focus
4-Carboxy / 4-formyl derivative synthesis
4-Hydroxymethyl handle availability
Oxidation and conjugation efficiency review
Pyridine SAR studies
4-Position substitution pattern
Regioisomeric binding comparison
Agrochemical intermediate development
CF₃-pyridine scaffold context
Reported metabolic stability screening
Compound library construction
Dual amino / hydroxymethyl functionality
Parallel derivatization assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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